molecular formula C29H28N4O4 B5445403 N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide

Cat. No.: B5445403
M. Wt: 496.6 g/mol
InChI Key: BEGXUWXGFDIWRM-BWAHOGKJSA-N
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Description

N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is a useful research compound. Its molecular formula is C29H28N4O4 and its molecular weight is 496.6 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 496.21105539 g/mol and the complexity rating of the compound is 907. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

N-[1-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]carbonyl}-2-(4-methoxyphenyl)vinyl]-4-methylbenzamide is a complex organic compound that has attracted attention due to its potential biological activities. This article presents an overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be described by its IUPAC name and molecular formula:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₉H₁₈N₄O₃

This structure features a pyrazole moiety, which is known for its diverse pharmacological properties.

Biological Activities

Research indicates that compounds containing pyrazole structures exhibit a variety of biological activities. Here are some key areas of activity associated with this compound:

1. Anticancer Activity

Several studies have highlighted the anticancer potential of pyrazole derivatives. For instance, compounds similar to the target compound have shown significant cytotoxic effects against various cancer cell lines, including lung (A549), colon (HCT116), and liver (SMMC-7721) cancer cells. The mechanism often involves the induction of apoptosis through the modulation of apoptotic pathways and inhibition of anti-apoptotic proteins .

2. Anti-inflammatory Properties

The anti-inflammatory effects of pyrazole derivatives are well-documented. These compounds can inhibit the expression of pro-inflammatory cytokines and enzymes such as COX-2, contributing to their therapeutic potential in inflammatory diseases .

3. Antimicrobial Activity

Pyrazole derivatives have also been reported to possess antimicrobial properties against various bacterial and fungal strains. The presence of specific functional groups within the structure enhances their efficacy against pathogens .

The biological activities of this compound can be attributed to several mechanisms:

Apoptosis Induction : The compound may induce apoptosis in cancer cells by activating caspases and disrupting mitochondrial membrane potential.

Inhibition of Kinases : Some studies suggest that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation and survival.

Modulation of Inflammatory Pathways : By inhibiting NF-kB signaling and other inflammatory pathways, these compounds can reduce inflammation effectively.

Case Studies and Research Findings

A selection of relevant studies provides insight into the biological activity of similar compounds:

Study ReferenceBiological ActivityFindings
Zhang et al. (2023) AnticancerReported moderate anticancer activity with IC50 values ranging from 193.93 µg/mL to 371.36 µg/mL against various cancer cell lines.
Jain et al. (2012) AnalgesicDiscussed the role of pyrazolone derivatives in pain management through their analgesic properties in combination therapies.
Casas et al. (2007) Anti-inflammatoryHighlighted the ability of pyrazolone compounds to inhibit COX enzymes and reduce inflammation markers in vitro.

Properties

IUPAC Name

N-[(Z)-3-[(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)amino]-1-(4-methoxyphenyl)-3-oxoprop-1-en-2-yl]-4-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H28N4O4/c1-19-10-14-22(15-11-19)27(34)30-25(18-21-12-16-24(37-4)17-13-21)28(35)31-26-20(2)32(3)33(29(26)36)23-8-6-5-7-9-23/h5-18H,1-4H3,(H,30,34)(H,31,35)/b25-18-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEGXUWXGFDIWRM-BWAHOGKJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC(=CC2=CC=C(C=C2)OC)C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)N/C(=C\C2=CC=C(C=C2)OC)/C(=O)NC3=C(N(N(C3=O)C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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